molecular formula C9H11ClN2O B12113239 2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide

2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide

Cat. No.: B12113239
M. Wt: 198.65 g/mol
InChI Key: OKGPKROCGDGCMR-UHFFFAOYSA-N
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Description

2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides. It features an amino group attached to an acetamide moiety, with a substituted phenyl ring containing a chlorine and a methyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide typically involves the reaction of 5-chloro-2-methyl-aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced products.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and chloro groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide: Similar structure but with the chlorine atom in a different position.

    2-Amino-n-(5-bromo-2-methyl-phenyl)-acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-Amino-n-(5-chloro-2-ethyl-phenyl)-acetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-amino-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C9H11ClN2O/c1-6-2-3-7(10)4-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

OKGPKROCGDGCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN

Origin of Product

United States

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